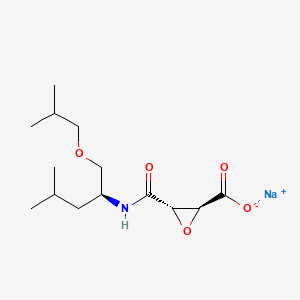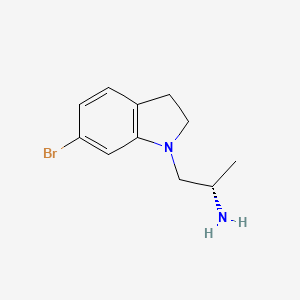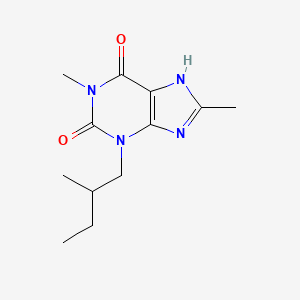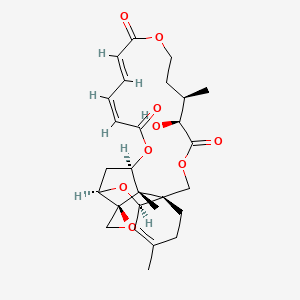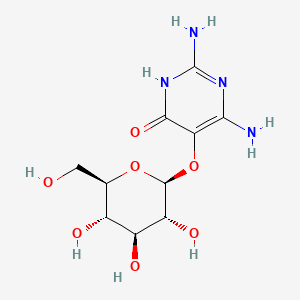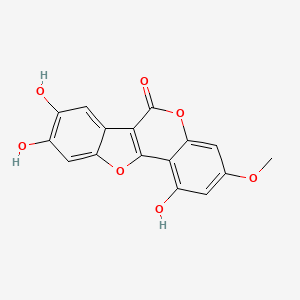
Wedelolactone
概要
説明
Wedelolactone is an organic chemical compound classified as a coumestan . It occurs in Eclipta alba (false daisy) and in Wedelia calendulacea . It has been reported to have many bioactive properties .
Synthesis Analysis
Wedelolactone can be synthesized using a novel and efficient enzyme obtained from sweet potato juice. This enzyme is used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs in moderate to good yields under mild reaction conditions .Molecular Structure Analysis
Wedelolactone has a molecular formula of C16H10O7 . Its average mass is 314.246 Da and its monoisotopic mass is 314.042664 Da . It is likely to be a characteristic metabolite of two genera Eclipta and Wedelia .Chemical Reactions Analysis
Wedelolactone has been reported to undergo various chemical reactions. For instance, it has been used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .Physical And Chemical Properties Analysis
Wedelolactone has a molar mass of 314.249 g/mol . It is a white to off-white solid .科学的研究の応用
Biocatalysis and Synthesis
Wedelolactone plays a significant role in the field of biocatalysis. It is a natural coumestan that has been reported to have many bioactive properties . A novel and efficient enzyme obtained from sweet potato juice was used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .
Tyrosinase Inhibition
Wedelolactone has been evaluated as a potential tyrosinase inhibitor . Tyrosinase is an enzyme widely distributed in nature, which has multiple functions, especially in the melanin biosynthesis pathway . Wedelolactone could be an efficient tyrosinase inhibitor .
Anticancer Properties
Wedelolactone has been found to have anticancer properties . It has been studied for its potential use in the treatment of various types of cancer .
Anti-inflammatory Properties
Wedelolactone also exhibits anti-inflammatory properties . This makes it a potential candidate for the treatment of conditions characterized by inflammation .
Antidiabetic and Antiobesity Properties
Wedelolactone has been reported to have antidiabetic and antiobesity properties . This suggests that it could be used in the management of diabetes and obesity .
Antioxidant and Anti-aging Properties
Wedelolactone has been found to have antioxidant and anti-aging properties . This suggests that it could be used in the prevention of oxidative stress-related diseases and aging .
Cardiovascular Applications
Wedelolactone has been found to have cardiovascular benefits . This suggests that it could be used in the treatment of cardiovascular diseases .
Neuroprotective Properties
Wedelolactone has been found to have neuroprotective properties . This suggests that it could be used in the treatment of neurodegenerative diseases .
作用機序
Target of Action
Wedelolactone, a natural compound extracted from the herbal medicine Eclipta alba, has been found to interact with several molecular targets. The primary targets include TGF-β1/Smad signaling pathway , EZH2-EED interaction , and NF-κB-mediated gene transcription . These targets play crucial roles in various cellular processes, including cell proliferation, migration, invasion, and apoptosis .
Mode of Action
Wedelolactone exhibits its effects by interacting with its targets and inducing changes in their activities. It inhibits the proliferation, migration, and invasion of cancer cells by exhibiting concentration-dependent inhibition of p-Smad2/3 . It also disrupts the EZH2-EED interaction in vitro, leading to the degradation of PRC2 core components . Furthermore, it blocks the phosphorylation and degradation of IκBα , thereby inhibiting NF-κB-mediated gene transcription .
Biochemical Pathways
Wedelolactone affects several biochemical pathways. It regulates the TGF-β1/Smad signaling pathway , which is crucially involved in the growth and metastasis of breast cancer . It also inhibits the PRC2-dependent cancer by disrupting the EZH2-EED interaction . Moreover, it inhibits NF-κB-mediated gene transcription by blocking the phosphorylation and degradation of IκBα .
Pharmacokinetics
It’s known that wedelolactone is metabolized in rat plasma due to hydrolysis, open-ring lactone, methylation, demethylation, and glucuronidation .
Result of Action
The molecular and cellular effects of wedelolactone’s action are diverse. It inhibits the proliferation, migration, and invasion of cancer cells . It also induces the degradation of PRC2 core components and modulates the expression of PRC2 downstream targets and cancer-related genes . Furthermore, it blocks NF-κB-mediated gene transcription in cells . In diabetes, it shows the inhibition of α-glucosidase and α-amylase, suggesting an effect on postprandial hyperglycemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of wedelolactone. For instance, UV-B exposure has been found to improve the yield of wedelolactone in Eclipta alba . Additionally, heavy metal stress with CuSO4 has been shown to enhance the wedelolactone content in in vitro-grown plantlets .
Safety and Hazards
将来の方向性
Wedelolactone is a promising agent with great pharmacological values . Understanding the structural basis for the inhibitory mode of wedelolactone might help to open up new avenues for the design of novel compounds efficiently inhibiting cancer cells . Moreover, the interactions of wedelolactone with copper may be essential for therapeutic performance and selectivity against cancer cells .
特性
IUPAC Name |
1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCKJKKMFWXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200408 | |
| Record name | Wedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wedelolactone | |
CAS RN |
524-12-9 | |
| Record name | Wedelolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Wedelolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Wedelolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Wedelolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WEDELOLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



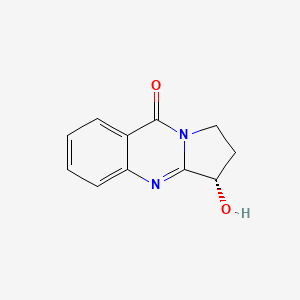

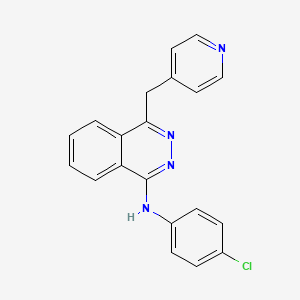
![[2-Amino-4-[3-(trifluoromethyl)phenyl]thiophen-3-yl]-phenylmethanone](/img/structure/B1682199.png)
![(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid; 2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1682200.png)
![9-Methyl-3-[(e)-phenyldiazenyl]-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B1682201.png)
